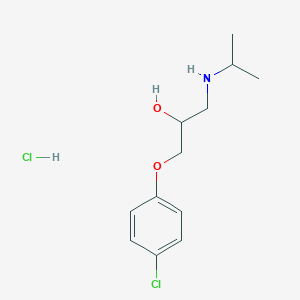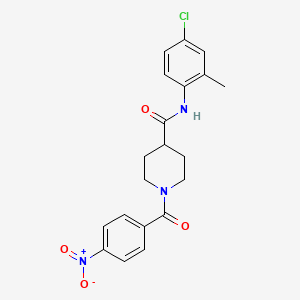![molecular formula C20H17NO7 B3540145 PROPAN-2-YL 2-{[4-(3-NITROPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}ACETATE](/img/structure/B3540145.png)
PROPAN-2-YL 2-{[4-(3-NITROPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}ACETATE
Übersicht
Beschreibung
PROPAN-2-YL 2-{[4-(3-NITROPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}ACETATE: is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by the presence of a chromen ring system substituted with a nitrophenyl group and an acetate moiety. Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PROPAN-2-YL 2-{[4-(3-NITROPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrophenol with a suitable chromen precursor under acidic conditions, followed by esterification with propan-2-yl acetate. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and catalyst concentration are optimized for maximum efficiency. The use of continuous flow reactors can also be considered for more efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chromen ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chromen derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: The compound’s chromen core is known for its anti-inflammatory and antioxidant properties. Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as UV absorbers and antioxidants for polymers.
Wirkmechanismus
The mechanism of action of PROPAN-2-YL 2-{[4-(3-NITROPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}ACETATE involves its interaction with specific molecular targets. The nitrophenyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The chromen ring system can interact with cellular receptors, modulating signal transduction pathways. These interactions lead to the compound’s biological effects, such as anti-inflammatory and antioxidant activities.
Vergleich Mit ähnlichen Verbindungen
Chromen derivatives: Compounds like 4-hydroxy-2H-chromen-2-one and 7-hydroxy-4-methyl-2H-chromen-2-one.
Nitrophenyl derivatives: Compounds such as 3-nitrophenol and 4-nitrophenol.
Uniqueness: PROPAN-2-YL 2-{[4-(3-NITROPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}ACETATE is unique due to the combination of its chromen and nitrophenyl moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and biological interactions, making it a versatile compound in research and industry.
Eigenschaften
IUPAC Name |
propan-2-yl 2-[4-(3-nitrophenyl)-2-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO7/c1-12(2)27-20(23)11-26-15-6-7-16-17(10-19(22)28-18(16)9-15)13-4-3-5-14(8-13)21(24)25/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCPBMQBWQIBHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-chloro-4-fluorophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B3540064.png)

![METHYL 4-{2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE](/img/structure/B3540089.png)
![(5E)-5-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione](/img/structure/B3540095.png)
![N-(2-furylmethyl)-2-({4-oxo-3-[3-(1-piperidinyl)propyl]-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B3540108.png)
![N-{[4-ethyl-5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B3540114.png)

![N-[(5-iodopyridin-2-yl)carbamothioyl]-3-nitrobenzamide](/img/structure/B3540124.png)
![3-(2-furyl)-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B3540136.png)
![(E)-N-[(4-phenyloxan-4-yl)methyl]-3-(4-propan-2-ylphenyl)prop-2-enamide](/img/structure/B3540137.png)

![1-{N-(2-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B3540148.png)
![N-(3-bromo-4-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3540151.png)
![2-{4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B3540159.png)
